N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a thiazole ring, and a fluorobenzyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, including the formation of the benzodioxole and thiazole rings, followed by the introduction of the fluorobenzyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzylthio)thiazol-4-yl)acetamide
- **N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(4-chlorobenzyl)thio)thiazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide stands out due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-13-3-1-12(2-4-13)9-26-19-22-15(10-27-19)8-18(23)21-14-5-6-16-17(7-14)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYKKQIONWBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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